molecular formula C6H13NS B14690117 2-Isopropylthiazolidine CAS No. 24050-11-1

2-Isopropylthiazolidine

Cat. No.: B14690117
CAS No.: 24050-11-1
M. Wt: 131.24 g/mol
InChI Key: KJSKELRHBZJJIK-UHFFFAOYSA-N
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Description

2-Isopropylthiazolidine is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. It is known for its stability at room temperature and solubility in both water and organic solvents . This compound has garnered interest due to its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazolidine typically involves the reaction of isopropylamine with carbon disulfide, followed by cyclization with formaldehyde. This method yields the desired thiazolidine ring structure .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isopropylthiazolidine involves its interaction with specific molecular targets and pathways. For instance, as a chiral auxiliary, it facilitates the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and binding affinity to various substrates.

Comparison with Similar Compounds

  • 4-Isopropylthiazolidine-2-thione
  • 4-Benzylthiazolidine-2-thione
  • 4-Isopropyl-2-oxazolidinone

Comparison: 2-Isopropylthiazolidine is unique due to its specific ring structure and the presence of isopropyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in asymmetric synthesis.

Properties

CAS No.

24050-11-1

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazolidine

InChI

InChI=1S/C6H13NS/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3

InChI Key

KJSKELRHBZJJIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NCCS1

Origin of Product

United States

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